molecular formula C41H45NO11 B586374 3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt CAS No. 1294517-15-9

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt

Cat. No.: B586374
CAS No.: 1294517-15-9
M. Wt: 727.807
InChI Key: GTYHCVNJYDVBJD-XUJFBUFBSA-N
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Description

Chiral Centers in the Cation:

  • Propyl Chain Chiral Center (C1) :
    • Substituents in descending priority:
      • Phenyl group > diisopropylamino group > benzoate-methyl group > hydrogen.
    • The (1R) configuration is assigned using CIP rules due to the counterclockwise arrangement of priority groups .

Chiral Centers in the Anion:

  • D-Tartaric Acid Backbone (C2, C3) :
    • Both centers have (2S,3S) configurations, conserved from natural D-tartaric acid .

Stereochemical Impact :

  • The (1R) configuration in the cation ensures selective binding to the (2S,3S) anion during salt formation, critical for diastereomeric resolution .

Crystalline Structure and Salt Formation Mechanisms

Crystallization Behavior:

  • The salt crystallizes in a monoclinic system with a 1:1 molar ratio of cation to anion .
  • Key Interactions :
    • Ionic bonding between the protonated amine (cation) and deprotonated carboxylate (anion).
    • Hydrogen bonds between hydroxyl groups of the benzoate and tartaric acid moieties.
    • π-π stacking between aromatic rings .

Salt Formation Mechanism:

  • Acid-Base Reaction :
    • Dibenzoyl-D-tartaric acid donates protons to the tertiary amine group of the organic base, forming ionic pairs .
  • Diastereomeric Differentiation :
    • The (1R) -configured cation pairs preferentially with the (2S,3S) anion due to steric and electronic complementarity, enabling crystallization .

Crystallization Data :

Parameter Value
Solubility in Ethanol 12.5 mg/mL
Melting Point 158–160°C

Role of Dibenzoyl-D-Tartaric Acid :

  • Serves as a chiral resolving agent by forming insoluble diastereomeric salts with enantiomers, enabling their separation via fractional crystallization .

Properties

IUPAC Name

(2S,3S)-2,3-dibenzoyloxybutanedioic acid;methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3.C18H14O8/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h6-12,15-17,20,25H,13-14H2,1-5H3;1-10,13-14H,(H,19,20)(H,21,22)/t20-;13-,14-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYHCVNJYDVBJD-XUJFBUFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H45NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747176
Record name (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294517-15-9
Record name (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Racemic Benzoic Acid Methyl Ester Intermediate

The racemic precursor, 3-[3-bisisopropylamino-1-phenylpropyl]-4-hydroxy benzoic acid methyl ester, is synthesized via a Mannich-type reaction. Key reactants include:

  • 4-Hydroxybenzoic acid methyl ester : Serves as the aromatic nucleophile.

  • Formaldehyde and bisisopropylamine : Participate in the Mannich reaction to form the aminopropyl side chain.

  • Phenylpropyl bromide : Introduces the phenylpropyl moiety through nucleophilic substitution.

Reaction Conditions :

  • Solvent: Anhydrous toluene or dichloromethane.

  • Temperature: 0–5°C during exothermic steps to minimize side reactions.

  • Catalyst: Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity of the imine intermediate.

Chiral Resolution Using Dibenzoyl-D-Tartaric Acid

Diastereomeric Salt Formation

The racemic intermediate is resolved using DBTA, leveraging its enantioselective binding affinity. The process involves:

  • Salt Formation : The racemic base reacts with DBTA in a methanol/water mixture (3:1 v/v) at reflux (65°C).

  • Crystallization : Cooling to 5–10°C induces preferential crystallization of the (1R)-DBTA salt.

Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Solvent RatioMethanol:Water (3:1)Maximizes solubility differential
Temperature Gradient65°C → 5°CEnhances diastereomer separation
DBTA Equivalents1.05–1.10 eqMinimizes residual racemate

Mechanistic Insight :
DBTA’s benzoyl groups create steric hindrance, favoring interaction with the (1R)-enantiomer. The resulting diastereomer exhibits lower solubility, driving crystallization.

Industrial-Scale Optimization

Solvent Volume Reduction

Early methods required 20–30 volumes of solvent, but recent advances reduce this to 5–10 volumes via:

  • Continuous Crystallization : Maintains supersaturation while minimizing solvent use.

  • Catalyst Recycling : Palladium catalysts (e.g., Pd/γ-Al₂O₃) are reused after filtration, cutting costs.

Table 1: Comparative Solvent Efficiency

MethodSolvent Volume (L/kg)Yield (%)Purity (%)
Traditional Batch20–3065–7098.5
Optimized Continuous5–1082–8799.8

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for the (1R)-enantiomer include:

    • δ 7.25–7.35 (m, 5H, aromatic protons).

    • δ 4.85 (d, J = 12 Hz, 1H, chiral center proton).

  • HPLC : Chiralpak AD-H column (hexane:isopropanol 85:15) confirms enantiomeric excess >99%.

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 158–162°C, consistent with the monohydrate form.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Residual oxalic acid from precursor salts may co-crystallize.

  • Solution : Post-crystallization washes with cold methanol (0°C) reduce oxalate content to <0.1%.

Scale-Up Limitations

  • Issue : Agglomeration during continuous crystallization.

  • Solution : Ultrasonic irradiation disrupts particle clusters, improving flowability .

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.

Mechanism of Action

its structure suggests that it may interact with specific proteins or enzymes, potentially inhibiting or modifying their activity . The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Implications

The compound is compared below with two structurally related molecules from the provided evidence:

Compound 4-Position Substituent Salt/Form Key Structural Features
Target Compound Hydroxy Dibenzoyl-D-tartaric Acid Salt Chiral (1R) configuration; bisisopropylamino group enhances lipophilicity and receptor binding .
: 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester Phenylmethoxy (Benzyloxy) Free ester (no salt) Benzyloxy group increases steric bulk and lipophilicity, potentially reducing solubility .
: Benzoic acid derivative with trifluoromethyl-benzoxazinyl group Trifluoromethyl-benzoxazinyl Likely hydrochloride salt Bulky trifluoromethyl and benzoxazine groups improve metabolic stability but may hinder absorption .

Physicochemical Properties (Inferred)

Property Target Compound Compound Compound
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher due to benzyloxy) ~5.1 (CF3 group dominates)
Solubility Moderate (salt improves aqueous solubility) Low (free ester, hydrophobic substituent) Very low (bulky hydrophobic groups)
Metabolic Stability Moderate (amide/ester hydrolysis likely) High (benzyloxy resists oxidation) Very high (CF3 reduces CYP450 metabolism)

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s salt form complicates synthesis but improves purity, whereas ’s benzyloxy group requires protective-group strategies. ’s trifluoromethyl group necessitates specialized fluorination techniques .
  • Biological Data Gap: No direct receptor affinity or toxicity data are available in the provided evidence. Comparative studies on cytochrome P450 interactions or in vivo efficacy are needed.
  • Contradictions : While salt forms generally enhance solubility, the dibenzoyl-D-tartaric acid’s aromaticity may paradoxically reduce aqueous solubility compared to hydrochloride salts .

Biological Activity

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt, also referred to as the compound , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C41H45NO11C_{41}H_{45}N_{O_{11}}

It features a dibenzoyl-D-tartaric acid moiety, which is known for its chiral properties and ability to form salts with various amines. The structural complexity of the compound contributes to its diverse biological activities.

Pharmacological Properties

  • Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its potential as an antioxidant. Studies indicate that compounds with similar structures exhibit significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Effects : Initial investigations suggest that derivatives of benzoic acid possess antimicrobial properties. The compound may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .
  • Anti-inflammatory Effects : Compounds containing hydroxybenzoic acids have been reported to exhibit anti-inflammatory properties. This may be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .
  • Chiral Resolution : The dibenzoyl-D-tartaric acid component is often utilized in the chiral resolution of racemic mixtures. This property is crucial in pharmaceutical applications where enantiomerically pure compounds are required for efficacy and safety .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Free Radical Scavenging : The hydroxyl groups in the compound can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Membrane Interaction : The lipophilic nature of certain moieties allows for interaction with bacterial membranes, leading to increased permeability and cell lysis.
  • Cytokine Modulation : By influencing signaling pathways related to inflammation, the compound may reduce the production of inflammatory mediators.

Case Study 1: Antioxidant Activity

A study conducted on related compounds demonstrated that those with similar structural characteristics exhibited significant antioxidant activity, effectively reducing oxidative stress markers in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Antimicrobial Testing

In vitro testing against common bacterial strains revealed that derivatives of benzoic acid significantly inhibited bacterial growth. The compound's effectiveness was comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 3: Chiral Resolution Application

Research on the use of dibenzoyl-D-tartaric acid salts for chiral resolution showed that they could effectively separate enantiomers of various pharmaceuticals. This application underscores the importance of this compound in drug development processes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying this compound in complex biological or environmental matrices?

  • Methodology: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for sample preparation, as these sorbents effectively retain polar and nonpolar analytes. Prior to extraction, deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption losses . Quantify via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects and ionization variability. Validate recovery rates using spiked samples across a concentration range (e.g., 0.1–100 μg/L) .

Q. How can researchers ensure chiral purity during synthesis of the (1R)-configured propylamine moiety?

  • Methodology: Employ chiral chromatography with a mobile phase of methanol and buffered sodium acetate/1-octanesulfonate (pH 4.6) to resolve enantiomers. Monitor retention times and peak symmetry using a photodiode array detector. System suitability criteria should include resolution ≥2.0 between enantiomers and relative standard deviation (RSD) ≤2% for replicate injections .

Q. What stability-indicating assays are suitable for evaluating hydrolytic degradation under varying pH conditions?

  • Methodology: Conduct forced degradation studies by incubating the compound in acidic (1 M HCl), basic (1 M NaOH), and neutral aqueous solutions at 40°C for 24–72 hours. Analyze degradation products via high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (methanol/water with 0.1% formic acid). Compare peak purity using UV spectra (200–400 nm) to confirm absence of co-eluting impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) measurements obtained from different chiral columns?

  • Methodology: Cross-validate results using orthogonal chiral stationary phases (e.g., cellulose-based vs. amylose-based columns). For example, a cellulose tris(3,5-dimethylphenylcarbamate) column may exhibit different selectivity compared to a tartaric acid-derived column. Optimize mobile-phase composition (e.g., isopropanol/hexane ratios) to enhance resolution. Statistical analysis (e.g., ANOVA) should be applied to assess inter-column variability and identify systematic biases .

Q. What strategies mitigate matrix interference during trace-level detection in wastewater samples?

  • Methodology: Implement a two-step SPE cleanup: first, use mixed-mode cation exchange (MCX) cartridges to remove ionic interferents, followed by HLB cartridges for broad-spectrum retention. Spike samples with isotopically labeled analogs (e.g., BP-3-d5) to monitor matrix suppression/enhancement during LC-MS/MS. Employ post-column infusion of the analyte to identify ion suppression zones in the chromatogram .

Q. How to optimize synthetic routes to minimize diastereomeric byproducts during dibenzoyl-D-tartaric acid salt formation?

  • Methodology: Control reaction temperature (<5°C) and stoichiometry (1:1 molar ratio of free base to tartaric acid) to favor selective salt crystallization. Monitor diastereomer ratios via nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR integration of diagnostic proton signals) and X-ray diffraction (XRD) for crystal structure confirmation. Thermodynamic vs. kinetic crystallization pathways should be evaluated using solubility phase diagrams .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvent systems?

  • Methodology: Replicate solubility studies under standardized conditions (e.g., 25°C, 24-hour equilibration) using nephelometry or gravimetric analysis. For polar solvents (e.g., methanol), account for potential ester hydrolysis by quantifying degradation via LC-MS. Compare results with computational predictions (e.g., Hansen solubility parameters) to identify outliers and refine experimental protocols .

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